Stearonitrile

描述

International Union of Pure and Applied Chemistry and Common Names

This compound is formally recognized under the International Union of Pure and Applied Chemistry nomenclature system as octadecanenitrile, reflecting its eighteen-carbon chain structure with a terminal nitrile functional group. This systematic naming convention follows established International Union of Pure and Applied Chemistry protocols for linear nitrile compounds, where the carbon atom of the nitrile group is included in the principal carbon chain count.

The compound exhibits several accepted common names that are widely recognized in chemical literature and industry applications. The most prevalent common name is this compound, which derives from stearic acid nomenclature, indicating the eighteen-carbon chain length characteristic of stearic acid derivatives. Additional recognized synonyms include heptadecyl cyanide, which emphasizes the seventeen-carbon alkyl chain attached to the cyanide functional group. Other documented names include octadecanonitrile, representing an alternative spelling variation, and 1-cyanoheptadecane, which describes the compound as a heptadecane molecule with a terminal cyano substituent.

International chemical databases and regulatory bodies have established standardized naming protocols for this compound. The systematic approach ensures consistent identification across different regions and applications, facilitating accurate communication in scientific literature and commercial transactions. These naming conventions reflect the compound's structural characteristics while maintaining compatibility with established chemical nomenclature principles.

Structural Formula and Isomerism

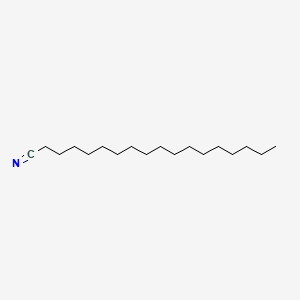

The molecular structure of this compound is characterized by the formula C18H35N, representing a linear saturated hydrocarbon chain of eighteen carbon atoms with a terminal nitrile functional group. The structural arrangement consists of a straight-chain aliphatic backbone with the cyano group (-C≡N) positioned at one terminal end, creating a linear molecular geometry. The carbon-nitrogen triple bond distance measures approximately 1.16 Å, consistent with typical nitrile bond lengths in organic compounds.

The structural formula can be represented as CCCCCCCCCCCCCCCCCC#N in simplified molecular-input line-entry system notation, clearly illustrating the seventeen methylene units followed by the terminal nitrile carbon. This linear arrangement contributes significantly to the compound's physical and chemical properties, including its solubility characteristics and intermolecular interactions. The extended carbon chain provides substantial hydrophobic character, while the polar nitrile group introduces dipolar interactions that influence the compound's behavior in various chemical environments.

Regarding isomerism considerations, this compound exists as part of a larger family of octadecanenitrile isomers. The systematic analysis of nitrile isomerism reveals that compounds with identical molecular formulas but different structural arrangements can exhibit distinct properties. While this compound represents the linear, unbranched isomer of C18H35N, theoretical branched isomers could exist with the nitrile group positioned at different locations along the carbon chain or with branching patterns in the alkyl portion. However, the linear structure represents the most stable and commonly encountered form due to thermodynamic considerations and synthetic accessibility.

The isomeric relationships become particularly relevant when considering synthetic pathways and potential impurities in commercial preparations. Understanding these structural variations enables better characterization and quality control of this compound preparations used in research and industrial applications.

Chemical Abstracts Service Registry and Regulatory Classifications

This compound is officially registered in the Chemical Abstracts Service database under the registry number 638-65-3, providing a unique identifier that facilitates accurate identification across global chemical databases and regulatory systems. This Chemical Abstracts Service number serves as the primary reference for tracking the compound in scientific literature, patent applications, and regulatory submissions, ensuring consistent identification regardless of naming variations or language differences.

The European Community has assigned the compound the European Community number 211-345-3, establishing its status within European chemical regulations and facilitating compliance with regional chemical management requirements. This classification enables proper handling, reporting, and documentation of the compound within European Union member states, supporting both commercial and research applications while maintaining regulatory oversight.

International chemical identification systems have incorporated this compound into their databases with specific codes and classifications. The compound receives the Universal Unique Identifier QXY19Q5N5I, providing additional verification and cross-referencing capabilities across different database systems. The National Service Center number 5541 further supports tracking within specific research and development contexts, particularly in academic and government research facilities.

Regulatory classifications for this compound reflect its chemical properties and potential applications. The compound appears in various chemical inventories and regulatory lists that govern its manufacture, import, export, and use in different jurisdictions. These classifications consider factors such as the compound's chemical structure, physical properties, and intended applications, establishing appropriate oversight mechanisms while enabling legitimate scientific and industrial uses.

The comprehensive regulatory framework surrounding this compound demonstrates the importance of proper chemical identification and classification systems in modern chemical management. These systems ensure that researchers, manufacturers, and regulatory authorities can accurately track and manage chemical substances while supporting innovation and scientific advancement.

属性

IUPAC Name |

octadecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSBIGNQEIPSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027280 | |

| Record name | Octadecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [MSDSonline] | |

| Record name | Octadecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

362 °C @ 760 MM HG | |

| Record name | OCTADECANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL; VERY SOL IN ETHER, ACETONE & CHLOROFORM | |

| Record name | OCTADECANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8325 @ 20 °C/4 °C | |

| Record name | OCTADECANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

638-65-3 | |

| Record name | Octadecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECANONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXY19Q5N5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTADECANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

41 °C | |

| Record name | OCTADECANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Historical Context and Mechanistic Basis

The direct ammonolysis of stearic acid represents one of the earliest commercial methods for stearonitrile production. As detailed in US Patent 2,061,314, this process involves heating stearic acid with excess ammonia under controlled conditions. The reaction proceeds through a two-step mechanism:

- Formation of ammonium stearate :

$$

\text{C}{17}\text{H}{35}\text{COOH} + \text{NH}3 \rightarrow \text{C}{17}\text{H}{35}\text{COO}^-\text{NH}4^+

$$ - Dehydration to this compound :

$$

\text{C}{17}\text{H}{35}\text{COO}^-\text{NH}4^+ \xrightarrow{\Delta} \text{C}{17}\text{H}{35}\text{CN} + 2\text{H}2\text{O}

$$

Industrial-Scale Optimization

Key parameters for maximizing yield include:

- Temperature : Maintaining the reaction between 300–350°C to prevent fatty acid decomposition.

- Ammonia pressure : Elevated pressures (10–15 atm) to drive dehydration kinetics.

- Catalysts : Metal oxides (e.g., ZnO) enhance reaction rates by facilitating water removal.

A representative industrial setup processes 1,000 kg batches of stearic acid, achieving yields exceeding 85% with technical-grade ammonia.

Dehydration of Stearamide

Phosphorus Pentoxide-Mediated Dehydration

Stearamide (C₁₇H₃₅CONH₂) undergoes dehydration using phosphorus pentoxide (P₄O₁₀) as the catalyst:

$$

\text{C}{17}\text{H}{35}\text{CONH}2 \xrightarrow{\text{P}4\text{O}{10}, 200–250^\circ\text{C}} \text{C}{17}\text{H}{35}\text{CN} + \text{H}2\text{O}

$$

This exothermic reaction requires careful temperature control to avoid side reactions such as nitrile oligomerization. Bench-scale studies report 92–95% conversion within 4–6 hours.

Thionyl Chloride Alternative

Thionyl chloride (SOCl₂) offers a lower-temperature route (80–100°C):

$$

\text{C}{17}\text{H}{35}\text{CONH}2 + \text{SOCl}2 \rightarrow \text{C}{17}\text{H}{35}\text{CN} + \text{SO}_2 + 2\text{HCl}

$$

While this method avoids high-temperature equipment, SOCl₂'s corrosivity and HCl byproduct necessitate specialized reactors.

Transnitrilation: An Ammonia-Free Pathway

Reaction Equilibrium and Kinetics

Recent advances explore transnitrilation using acetonitrile as a nitrile donor:

$$

\text{C}{17}\text{H}{35}\text{COOH} + \text{CH}3\text{CN} \rightleftharpoons \text{C}{17}\text{H}{35}\text{CN} + \text{CH}3\text{COOH}

$$

Studies at 250–300°C reveal an equilibrium constant ($$K_{eq}$$) of 1.0 ± 0.2, indicating no thermodynamic preference. Reaction rates follow second-order kinetics with an activation energy of 98.4 kJ/mol.

Process Intensification Strategies

To overcome equilibrium limitations, researchers employ:

- Reactive distillation : Removing acetic acid shifts equilibrium toward this compound.

- Microcapillary reactors : Enhanced mass transfer reduces reaction time to <30 minutes.

Halogenoalkane Cyanidation

Nucleophilic Substitution Mechanism

Stearyl halides (C₁₈H₃₅X) react with alkali cyanides in ethanol:

$$

\text{C}{18}\text{H}{35}\text{X} + \text{KCN} \rightarrow \text{C}{18}\text{H}{35}\text{CN} + \text{KX}

$$

Optimization parameters :

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | Prevents hydrolysis |

| Temperature | 80–100°C | Accelerates SN2 |

| Cyanide excess | 1.5–2.0 equivalents | Maximizes conversion |

This method faces industrial scalability challenges due to halogenated waste generation.

Aldehyde/Ketone Hydrocyanation

Strecker-Type Synthesis

Stearaldehyde reacts with hydrogen cyanide (HCN) under acidic conditions:

$$

\text{C}{17}\text{H}{35}\text{CHO} + \text{HCN} \rightarrow \text{C}{17}\text{H}{35}\text{CH(OH)CN} \xrightarrow{-\text{H}2\text{O}} \text{C}{18}\text{H}_{35}\text{CN}

$$

Limitations :

- Requires toxic HCN handling

- Low yields (45–60%) due to competing aldol condensation

Comparative Analysis of Industrial Viability

| Method | Yield (%) | Temperature (°C) | Byproducts | Scalability |

|---|---|---|---|---|

| Fatty acid + NH₃ | 85–90 | 300–350 | H₂O | High |

| Amide dehydration | 90–95 | 200–250 | SO₂, HCl | Moderate |

| Transnitrilation | 70–80 | 250–300 | Acetic acid | Emerging |

| Halogenoalkane route | 75–85 | 80–100 | KX salts | Low |

化学反应分析

Stearonitrile undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to produce stearic acid and ammonia.

Reduction: Reduction of this compound using lithium aluminum hydride (LiAlH4) yields stearylamine.

Grignard Reaction: Reaction with Grignard reagents to form ketones.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Grignard Reaction: Grignard reagents in anhydrous ether.

Major Products:

Hydrolysis: Stearic acid and ammonia.

Reduction: Stearylamine.

Grignard Reaction: Ketones.

科学研究应用

Chemical Research Applications

Organic Synthesis

Stearonitrile is utilized as a precursor in organic synthesis. Its long carbon chain allows for the formation of complex molecules through various chemical reactions. It has been particularly useful in studying reaction mechanisms involving nitriles due to its stability and reactivity under different conditions.

Phase Behavior Studies

Research has demonstrated that this compound can influence the phase behavior of lipid mixtures. For example, studies have examined the interactions between this compound and phospholipids at the air-water interface, providing insights into membrane dynamics and stability .

Biological Applications

Role as a Plant Metabolite

this compound has been identified as a plant metabolite with potential roles in plant physiology. Its interactions with biological membranes suggest it may influence membrane fluidity and permeability .

Biochemical Pathways

The presence of the nitrile group in this compound allows it to participate in various biochemical pathways, making it a subject of interest for studies on metabolic processes involving nitriles.

Medical Applications

Drug Design Potential

Research indicates that this compound's nitrile functional group can enhance binding affinity in drug design. This characteristic is particularly valuable for developing pharmaceuticals that require improved pharmacokinetic profiles. The nitrile group is known to interact favorably with biological targets, potentially leading to more effective therapeutic agents.

| Research Focus | Implications |

|---|---|

| Nitrile group interactions | Enhances binding affinity and pharmacokinetic profiles of drugs. |

| Potential for reduced drug resistance | Nitriles may overcome some forms of drug resistance in target cells. |

Industrial Applications

Production of Surfactants and Lubricants

In industrial settings, this compound is employed in the manufacture of surfactants and lubricants due to its hydrophobic properties. Its ability to form stable emulsions makes it suitable for various applications in formulation chemistry .

Case Study 1: Lipid Interaction Studies

A study conducted on the interaction between this compound and dipalmitoylphosphatidylcholine revealed significant insights into how fatty nitriles can modify lipid bilayer properties. The results indicated that this compound could stabilize lipid monolayers, which is critical for understanding cell membrane behavior.

Case Study 2: Drug Development

Research focused on the synthesis of nitrile-containing compounds demonstrated that incorporating this compound into drug formulations could enhance therapeutic efficacy against certain diseases by improving drug-target interactions.

作用机制

The mechanism of action of stearonitrile involves its interaction with various molecular targets and pathways. The nitrile group in this compound can participate in hydrogen bonding and other interactions, influencing its reactivity and binding properties. In biological systems, this compound can interact with lipid membranes, affecting their structure and function .

相似化合物的比较

Comparison with Similar Compounds

Stearonitrile belongs to the aliphatic nitrile family, which includes compounds like lauronitrile (C₁₂H₂₃CN), palmitonitrile (C₁₆H₃₁CN), and hexadecanenitrile (C₁₆H₃₁CN). Key comparisons are outlined below:

Table 1: Physical and Chemical Properties

*Assumed based on homologous series trends.

Key Findings :

Chain Length and Physical Properties :

- Longer chains (e.g., this compound vs. lauronitrile) exhibit higher melting points due to stronger van der Waals interactions .

- Shorter nitriles (C₁₂–C₁₆) are more volatile and soluble in organic solvents , enabling easier industrial processing .

Biodegradability :

- This compound is recalcitrant to microbial degradation by Pseudomonas fluorescens, unlike shorter nitriles (e.g., undecanenitrile) . This resistance correlates with its hydrophobic long-chain structure, limiting enzyme accessibility.

Reactivity in Catalytic Processes :

- Hydrogenation : this compound undergoes hydrogenation to octadecylamine (72% yield) , while palmitonitrile shows higher selectivity in Ni-B/SiO₂-catalyzed reactions .

- Transnitrilation : In ammonia-free synthesis, this compound forms equilibrium mixtures with stearic acid and lauronitrile, with yields dependent on reactant ratios (67% achievable at 2:1 LN:SA excess) .

Industrial and Environmental Applications: this compound is prioritized in corrosion inhibition and nanoparticle synthesis due to its stability and surfactant-like properties . Shorter nitriles (e.g., lauronitrile) are more efficient in biofuel refining (HDN) due to easier C–N bond cleavage .

生物活性

Stearonitrile, also known as octadecanenitrile, is a fatty nitrile derived from the formal condensation of stearic acid with ammonia. It has garnered attention in various fields of research due to its potential biological activities and applications. This article delves into the biological activity of this compound, exploring its effects on cellular functions, anti-inflammatory properties, and other relevant biological interactions.

- Chemical Formula : CHN

- Molecular Weight : 281.5 g/mol

- CAS Number : 112-84-5

This compound is characterized by its long carbon chain, which influences its solubility and interaction with biological membranes.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In particular, research indicates that this compound may modulate inflammatory responses in various cell types. For instance, it has been shown to reduce the expression of pro-inflammatory cytokines in macrophage cell lines.

Case Study: RAW264.7 Macrophages

In an experimental setup involving RAW264.7 macrophages, this compound was tested for its anti-inflammatory properties:

-

Experimental Design :

- Cells were pre-treated with varying concentrations of this compound (0.5, 1, and 2.5 μg/mL) for 24 hours.

- Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) to induce inflammation.

-

Results :

- This compound treatment resulted in a significant downregulation of IL-6 cytokine expression.

- The secretion of IL-6 was reduced by up to 97.28% at the highest concentration compared to untreated controls.

| Concentration (μg/mL) | IL-6 Secretion Reduction (%) |

|---|---|

| 0.5 | 76.82 |

| 1 | 92.92 |

| 2.5 | 97.28 |

These findings suggest that this compound possesses notable anti-inflammatory properties, making it a candidate for further research in therapeutic applications.

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated alongside its anti-inflammatory activity. The MTT assay was employed to assess cell viability post-treatment.

- Findings :

- No significant cytotoxic effects were observed at concentrations up to 2.5 μg/mL .

- Higher concentrations (≥5 μg/mL) led to reduced cell viability, indicating a dose-dependent cytotoxic effect.

The mechanisms through which this compound exerts its biological effects may involve modulation of signaling pathways associated with inflammation and cell survival:

- Cytokine Modulation : By reducing pro-inflammatory cytokines such as IL-6, this compound may interfere with the inflammatory signaling cascade.

- Cellular Stress Response : this compound may influence cellular stress responses, enhancing cell survival under inflammatory conditions.

Summary of Research Findings

Research has consistently demonstrated that this compound exhibits:

- Anti-inflammatory Activity : Significant reduction in pro-inflammatory cytokines.

- Low Cytotoxicity : Safe for use at lower concentrations.

These properties position this compound as a promising compound for developing anti-inflammatory agents or supplements.

Future Directions

Further research is warranted to explore:

- The specific molecular pathways affected by this compound.

- Its potential therapeutic applications in chronic inflammatory diseases.

- Long-term effects and safety profiles in vivo.

常见问题

Q. What are the primary synthetic routes for stearonitrile in laboratory settings?

this compound can be synthesized via:

- Transnitrilation reactions : Reacting fatty acids (e.g., stearic acid) with nitriles (e.g., lauronitrile) at elevated temperatures (e.g., 210°C). Excess nitrile (e.g., 9:1 molar ratio) is required to achieve high yields (~90%) due to equilibrium limitations .

- Catalytic oxidation of primary amines : Using CuO as a catalyst under oxygen-rich conditions to oxidize octadecylamine (ODA) into this compound, with FTIR confirmation of C≡N stretching at 2120 cm⁻¹ .

Q. How can FTIR and NMR spectroscopy confirm this compound formation?

- FTIR : A sharp peak at 2120 cm⁻¹ corresponds to the nitrile (C≡N) group. This is critical for distinguishing this compound from amine precursors or other byproducts .

- ¹³C NMR : A signal at ~120 ppm confirms the nitrile carbon. Comparative analysis with precursor spectra (e.g., ODA) helps identify reaction completion .

Q. What are the solubility characteristics of this compound in common organic solvents?

this compound is insoluble in tetrahydrofuran (THF) at low temperatures (-78°C) but dissolves at higher temperatures. Solubility data for other solvents (e.g., toluene, hexane) can be inferred from nanoparticle synthesis protocols, where this compound-capped particles remain stable in non-polar solvents .

Advanced Research Questions

Q. What experimental strategies optimize this compound yield in equilibrium-limited transnitrilation reactions?

- Use a large excess of reactant nitrile (e.g., 9:1 lauronitrile-to-stearic acid ratio) to shift equilibrium toward this compound, achieving ~90% yield .

- Kinetic modeling : Fit experimental data to a pseudo-homogeneous model, accounting for initial reactant decomposition during heating. Parity plots should show ≤10% deviation between modeled and observed concentrations .

Q. How does the choice of catalyst influence the oxidation pathway of primary amines to this compound?

- CuO catalysis : Drives oxidation of ODA to this compound under oxygen, avoiding thermal degradation. Competing pathways (e.g., nitrate decomposition) must be controlled by adjusting reaction time and gas release .

- Alternative catalysts (e.g., transition metals) may require comparative studies to evaluate selectivity and byproduct formation.

Q. What methodologies enable the analysis of contradictory data regarding this compound's role in nanoparticle stabilization?

- Contradiction : this compound is reported both as a byproduct in Cu₃N synthesis and as a capping agent for Pt/Au nanoparticles.

- Resolution : Use TEM and TGA to confirm nanoparticle size (1.3±0.3 nm for Pt) and ligand binding strength. Ligand-exchange experiments (e.g., replacing this compound with thiols) validate its role as a sacrificial capping agent .

Q. How can kinetic modeling reconcile discrepancies between theoretical and observed this compound production rates?

- Incorporate non-ideal mixing effects and precursor decomposition during reactor heating. Initial conditions must account for pre-reaction conversion (~5 mol%) to improve model accuracy .

Q. What structural factors contribute to this compound's inefficacy as an organic friction modifier compared to carboxylate analogues?

- Tribological testing shows this compound’s small head group and lack of polar/radical moieties reduce adsorption on metal surfaces. In contrast, stearic acid’s carboxylate group enables stronger interfacial interactions .

Q. What advanced purification techniques are required for this compound-capped nanoparticles intended for catalytic applications?

Q. How does reaction temperature variability impact the decomposition pathways of this compound precursors in nanomaterial synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。